Edetato disódico

Descripción general

Descripción

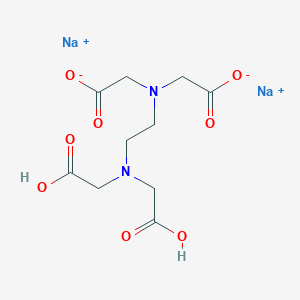

El edetato de sodio, también conocido como ácido etilendiaminotetraacético disódico, es un agente quelante ampliamente utilizado en diversos campos como la medicina, la química y la industria. Es un derivado del ácido etilendiaminotetraacético (EDTA) y es conocido por su capacidad de unirse a iones metálicos, formando complejos estables. Esta propiedad lo hace valioso en aplicaciones donde se requiere la secuestración de iones metálicos.

Aplicaciones Científicas De Investigación

El edetato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como titulante en titulaciones complejométricas para determinar las concentraciones de iones metálicos.

Biología: Se emplea en biología molecular para la eliminación de cationes divalentes que pueden interferir con las reacciones enzimáticas.

Mecanismo De Acción

El principal mecanismo de acción del edetato de sodio implica la quelación, donde se une a los iones metálicos a través de sus grupos carboxilato y amina. Esta unión forma un complejo estable y soluble en agua que se puede excretar del cuerpo. El proceso de quelación reduce la concentración de iones metálicos libres, lo que mitiga sus efectos tóxicos .

Análisis Bioquímico

Biochemical Properties

Edetate Disodium forms chelates with the cations of calcium and many divalent and trivalent metals . This property makes it an effective inhibitor of metalloproteases, enzymes that require a metal ion for their activity . By chelating the metal ion, Edetate Disodium can prevent these enzymes from carrying out their catalytic functions .

Cellular Effects

In cells, Edetate Disodium can influence various processes by its ability to chelate metal ions. For instance, it can affect cell signaling pathways that rely on metal ions as cofactors . Additionally, it can impact gene expression and cellular metabolism by interfering with metal-dependent enzymes and proteins .

Molecular Mechanism

At the molecular level, Edetate Disodium exerts its effects primarily through its chelating ability. It binds to metal ions in the active sites of enzymes, thereby inhibiting their activity . This can lead to changes in gene expression and other cellular processes that rely on these enzymes .

Temporal Effects in Laboratory Settings

Over time, Edetate Disodium remains stable and does not degrade significantly . In in vitro or in vivo studies, its long-term effects on cellular function are primarily due to its continued inhibition of metal-dependent enzymes .

Dosage Effects in Animal Models

The effects of Edetate Disodium can vary with different dosages in animal models . At low doses, it can effectively inhibit metalloproteases without causing significant adverse effects. At high doses, it may lead to toxicity due to excessive chelation of essential metal ions .

Metabolic Pathways

Edetate Disodium is involved in metabolic pathways primarily through its interaction with metal-dependent enzymes . By inhibiting these enzymes, it can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Edetate Disodium is distributed throughout cells and tissues via passive diffusion . It does not interact significantly with transporters or binding proteins, but its distribution can be influenced by the presence of metal ions, which it readily chelates .

Subcellular Localization

Edetate Disodium does not have specific subcellular localization and is found throughout the cell . Its activity and function do not depend on targeting signals or post-translational modifications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

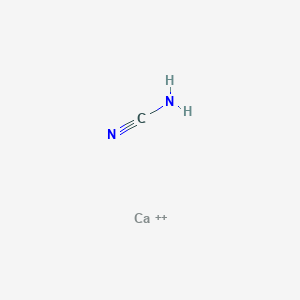

El edetato de sodio se sintetiza típicamente a partir de etilendiamina, formaldehído y cianuro de sodio. La reacción implica la formación de EDTA tetrasódico, que luego se convierte en la forma disódica. El proceso se puede resumir de la siguiente manera:

Reacción de la etilendiamina con formaldehído y cianuro de sodio: Este paso produce EDTA tetrasódico.

Conversión a EDTA disódico: El EDTA tetrasódico se trata con un ácido para producir EDTA disódico.

Métodos de Producción Industrial

En entornos industriales, la producción de edetato de sodio implica reacciones a gran escala bajo condiciones controladas. Las materias primas se mezclan en reactores y la reacción se monitorea cuidadosamente para garantizar que se obtenga el producto deseado. El producto final se purifica y estandariza para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El edetato de sodio experimenta varios tipos de reacciones químicas, principalmente relacionadas con sus propiedades quelantes:

Quelación: Forma complejos estables con iones metálicos como calcio, magnesio y hierro.

Reacciones de Sustitución: Puede participar en reacciones de sustitución donde los iones metálicos son reemplazados por otros iones en el complejo.

Reactivos y Condiciones Comunes

Reactivos: Los reactivos comunes incluyen sales metálicas (por ejemplo, cloruro de calcio, sulfato de magnesio) y ácidos (por ejemplo, ácido clorhídrico).

Condiciones: Las reacciones se llevan a cabo típicamente en soluciones acuosas a un pH neutro o ligeramente alcalino.

Productos Principales

Los productos principales de las reacciones que involucran edetato de sodio son complejos metal-EDTA, que son altamente estables y solubles en agua .

Comparación Con Compuestos Similares

El edetato de sodio a menudo se compara con otros agentes quelantes como:

EDTA disódico cálcico: Similar en estructura pero contiene iones calcio. Se utiliza principalmente para la intoxicación por plomo.

EDTA tetrasódico: Contiene cuatro iones de sodio y se utiliza en aplicaciones industriales por sus fuertes propiedades quelantes.

Conclusión

El edetato de sodio es un compuesto versátil con aplicaciones significativas en diversos campos. Su capacidad para formar complejos estables con iones metálicos lo hace invaluable tanto en la investigación científica como en los procesos industriales. Comprender su preparación, reacciones y aplicaciones proporciona información sobre su papel crítico en la ciencia y la tecnología modernas.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Edetate disodium involves the reaction between ethylenediamine tetraacetic acid (EDTA) and sodium hydroxide. The reaction is carried out in an aqueous medium and results in the formation of Edetate disodium.", "Starting Materials": [ "Ethylenediamine tetraacetic acid (EDTA)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 186.1 g of EDTA in 500 mL of water in a 1 L round-bottom flask.", "Step 2: Slowly add 80 g of NaOH to the flask while stirring continuously.", "Step 3: Heat the mixture to 70-80°C and stir for 2-3 hours.", "Step 4: Cool the reaction mixture to room temperature and adjust the pH to 6-7 using hydrochloric acid.", "Step 5: Filter the solution to remove any impurities.", "Step 6: Concentrate the solution under reduced pressure to obtain Edetate disodium as a white crystalline solid." ] } | |

Número CAS |

139-33-3 |

Fórmula molecular |

C10H16N2NaO8 |

Peso molecular |

315.23 g/mol |

Nombre IUPAC |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

Clave InChI |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

Impurezas |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Punto de ebullición |

252 |

Color/Form |

White powder |

Densidad |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

Punto de inflamación |

Flash point is> 100 °C, |

melting_point |

300 °C (decomposes) |

| 139-33-3 | |

Descripción física |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

7379-28-4 17421-79-3 |

Solubilidad |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Sinónimos |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Presión de vapor |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)